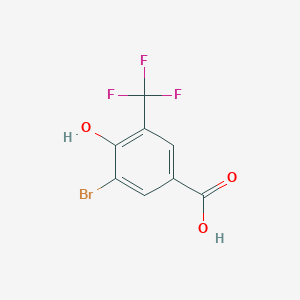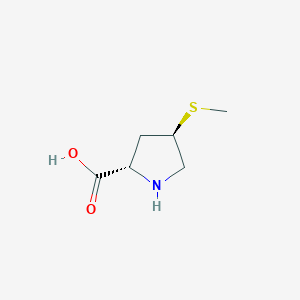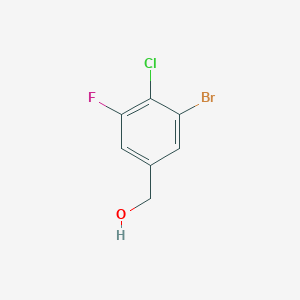
(R)-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of the chiral center at the 2-position of the oxazole ring makes it an interesting subject for research in asymmetric synthesis and chiral chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of ω-transaminase enzymes, which have been engineered for improved catalytic efficiency and thermostability . These enzymes facilitate the asymmetric reduction of ketones to produce chiral amines, which can then be further transformed into the desired oxazole compound.
Industrial Production Methods
Industrial production of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid typically involves large-scale enzymatic processes. The use of biocatalysts, such as ω-transaminases, allows for efficient and environmentally friendly production of this compound. The reaction conditions are optimized to achieve high yields and enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions are typically mild to preserve the integrity of the chiral center.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of ®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which then undergoes a series of transformations to produce the desired product . The chiral center plays a crucial role in determining the stereospecificity of these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
®-2-(1-aminoethyl)-5-methyloxazole-4-carboxylic acid is unique due to its oxazole ring structure and the presence of a chiral center. This combination makes it a valuable compound for studying asymmetric synthesis and chiral chemistry. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Propiedades
Número CAS |
312958-46-6 |
|---|---|
Fórmula molecular |
C7H10N2O3 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3(8)6-9-5(7(10)11)4(2)12-6/h3H,8H2,1-2H3,(H,10,11)/t3-/m1/s1 |
Clave InChI |
PUACPIPASJLDBL-GSVOUGTGSA-N |
SMILES isomérico |
CC1=C(N=C(O1)[C@@H](C)N)C(=O)O |
SMILES canónico |
CC1=C(N=C(O1)C(C)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)



![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)

![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)


![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
